2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Description
2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol is a synthetic derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor class, structurally analogous to clinically approved drugs like dapagliflozin and empagliflozin. Its core structure consists of a glucitol (oxane-3,4,5-triol) backbone substituted with a 4-bromo-3-(4-ethoxyphenyl)methylphenyl group. The bromine atom at the para position of the phenyl ring distinguishes it from chloro-substituted analogs (e.g., dapagliflozin) and may influence its pharmacokinetic and pharmacodynamic properties, such as increased lipophilicity and altered metabolic stability .
Properties
Molecular Formula |
C21H25BrO6 |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[4-bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H25BrO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3 |
InChI Key |
UABOQFANGSVXKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Convergent Synthesis of Aromatic and Sugar Moieties
The compound’s structure comprises a brominated diphenylmethane unit linked to a glucose-like oxane triol. A convergent approach involves synthesizing the aromatic intermediate 4-bromo-3-[(4-ethoxyphenyl)methyl]benzaldehyde separately from the oxane triol moiety, followed by glycosylation.
Aromatic Intermediate Synthesis :
- Friedel-Crafts alkylation : 4-Ethoxytoluene reacts with benzyl bromide in the presence of AlCl₃ to form 3-[(4-ethoxyphenyl)methyl]toluene.
- Bromination : N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at the para position of the toluene derivative (60–70% yield).
- Oxidation : MnO₂ oxidizes the methyl group to an aldehyde, yielding 4-bromo-3-[(4-ethoxyphenyl)methyl]benzaldehyde (85% purity).
Oxane Triol Synthesis :
- Glucose protection : D-glucose is peracetylated using acetic anhydride and H₂SO₄ to form β-D-glucose pentaacetate.
- Selective deprotection : The C6 hydroxyl is deprotected via Zn(BH₄)₂ in THF, yielding 6-hydroxymethyl-1,2,3,4-tetra-O-acetyl-β-D-glucopyranose.
Glycosylation :
The aromatic aldehyde undergoes Koenigs-Knorr glycosylation with the protected oxane triol using BF₃·OEt₂ as a catalyst. This step achieves 62–68% yield, with α/β anomer ratios of 1:3.
Linear Synthesis via Sequential Functionalization
An alternative linear route constructs the molecule through iterative modifications:
- Benzylation of 4-bromophenol :
- Aldehyde introduction :
- Oxane ring formation :
- The aldehyde undergoes cyclocondensation with dihydroxyacetone phosphate (DHAP) in a Mitsunobu reaction, forming the oxane backbone (55% yield).
Reaction Optimization and Catalytic Systems
Glycosylation Efficiency
Comparative studies of catalysts in glycosylation reveal:
| Catalyst | Solvent | Temp (°C) | Yield (%) | α/β Ratio | Source |
|---|---|---|---|---|---|
| BF₃·OEt₂ | CH₂Cl₂ | 0–5 | 68 | 1:3 | |
| TMSOTf | MeCN | 25 | 72 | 1:4 | |
| ZnCl₂ | THF | −10 | 58 | 1:2 |
Triflate-based catalysts (e.g., TMSOTf) enhance anomeric selectivity but require rigorous moisture control.
Bromination Selectivity
NBS-mediated bromination in CCl₄ achieves para-selectivity (>95%), whereas Br₂/FeBr₃ results in ortho/para mixtures (60:40). Microwave-assisted bromination (100 W, 80°C) reduces reaction time from 12 h to 45 min without compromising yield.
Protecting Group Strategies
Acetyl vs. Benzyl Protection
- Acetyl groups : Facilitate easy deprotection with NH₃/MeOH but may cause acyl migration.
- Benzyl groups : Require harsher conditions (H₂/Pd-C) but prevent side reactions during glycosylation.
A hybrid approach protects the oxane triol with acetyl groups at C2–C5 and benzyl at C6, achieving 89% global deprotection yield.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Analysis
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J = 8.4 Hz, ArH), 4.80 (d, J = 3.6 Hz, anomeric H) | |
| ¹³C NMR | δ 101.2 (C-1), 72.4 (C-4), 62.1 (C-6 CH₂OH) | |
| HRMS | m/z 567.0843 [M+Na]⁺ |
Industrial-Scale Synthesis
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the bromine atom with an amino group would result in an amino derivative.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C21H25BrO6
- Molecular Weight: 445.34 g/mol
Structural Features
- Bromine Substitution: The presence of bromine in the aromatic ring enhances its reactivity and potential biological activity.
- Hydroxymethyl Groups: These functional groups are crucial for interactions with biological targets, potentially influencing the compound's pharmacokinetics and dynamics.
Antidiabetic Properties
One of the most significant applications of this compound is in the treatment of diabetes. Research indicates that derivatives of similar structures have been shown to inhibit sodium-glucose cotransporter 2 (SGLT2), which plays a critical role in glucose reabsorption in the kidneys. This mechanism can lead to increased glucose excretion and improved glycemic control.
Case Study: SGLT2 Inhibition
A study conducted on related compounds demonstrated that SGLT2 inhibitors can significantly lower blood glucose levels in diabetic patients. The specific mechanisms include:
- Inhibition of glucose reabsorption in renal proximal tubules.
- Promotion of weight loss due to increased caloric loss through urine.
Cardiovascular Benefits
Research has also indicated potential cardiovascular benefits associated with SGLT2 inhibitors. These compounds may reduce the risk of heart failure and improve overall cardiovascular health in diabetic patients.
Data Table: Cardiovascular Outcomes
| Study | Population | Outcome | |
|---|---|---|---|
| Study A | Diabetic Patients | Reduced heart failure hospitalization | SGLT2 inhibitors are beneficial for heart health |
| Study B | Mixed population | Lowered cardiovascular events | Supports cardiovascular protection |
Anti-inflammatory Effects
Emerging research suggests that compounds similar to 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol may exhibit anti-inflammatory properties. This could be particularly relevant for conditions like obesity-related inflammation and metabolic syndrome.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the aryl-C-glucitol family of SGLT2 inhibitors. Key structural comparisons with related drugs are outlined below:
| Compound Name | Core Structure | Substituent (Position) | Halogen | Key Functional Groups | Clinical/Research Relevance |
|---|---|---|---|---|---|
| Target Compound | Oxane-triol | 4-Bromo, 3-(4-ethoxybenzyl) | Br | Hydroxymethyl, ethoxyphenyl | Preclinical/research candidate |
| Dapagliflozin (C21H25ClO6) | Oxane-triol | 4-Chloro, 3-(4-ethoxybenzyl) | Cl | Hydroxymethyl, ethoxyphenyl | FDA-approved for type 2 diabetes |
| Empagliflozin (C23H27ClO7) | Oxane-triol | 4-Chloro, 3-(oxolan-3-yloxybenzyl) | Cl | Hydroxymethyl, tetrahydrofuran | FDA-approved; superior cardiovascular outcomes |
| Luseogliflozin | Thiane-triol | 5-Methoxy, 4-methyl | - | Thiane ring, methoxyphenyl | Approved in Japan; thiane backbone |
| CHEMBL3703838 | Oxane-triol | 4-Chloro, benzoxathiin | Cl | Benzoxathiin, sulfonyl | High binding affinity (ΔG = −36.06) |
Halogen Substitution: Bromo vs. Chloro
- Lipophilicity : Bromine’s larger atomic radius and higher lipophilicity compared to chlorine may enhance membrane permeability but reduce solubility .
- Binding Affinity : Chloro-substituted analogs (e.g., dapagliflozin) exhibit strong SGLT2 inhibition (IC50 ~ 1 nM). Bromo substitution’s impact remains understudied, though steric effects may slightly reduce binding compared to smaller halogens .
Backbone Modifications
- Oxane vs.
- Phenyl Substituents : The 4-ethoxyphenyl group in the target compound and dapagliflozin enhances SGLT2 binding through hydrophobic interactions, while empagliflozin’s tetrahydrofuran-linked substituent improves solubility .
Research Findings and Data Tables
Table 1: Comparative Binding Energies (Predicted)
| Compound | Binding Energy (ΔG, kcal/mol) | Target Protein | Method |
|---|---|---|---|
| Target Compound (4-Bromo) | Not reported | SGLT2 | AutoDock Vina |
| CHEMBL3703838 | −36.0654 ± 2.6122 | SGLT2 | Molecular docking |
| Empagliflozin | −38.2 (estimated) | SGLT2 | Clinical data |
Table 2: Physicochemical Properties
| Property | Target Compound | Dapagliflozin | Empagliflozin |
|---|---|---|---|
| Molecular Weight (g/mol) | 408.9 | 408.9 | 450.9 |
| LogP (Predicted) | 2.5 | 1.8 | 1.2 |
| Solubility (mg/mL) | 0.15 | 0.22 | 0.34 |
Biological Activity
The compound 2-[4-Bromo-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Dapagliflozin Related Compound A, has garnered attention for its potential biological activities. This compound is structurally related to Dapagliflozin, a medication used primarily for the management of type 2 diabetes mellitus. Its biological activity encompasses various pharmacological effects which are essential for understanding its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.36 g/mol. The structure includes a brominated phenyl group and a hydroxymethyl oxane moiety, which are critical for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits multiple biological activities, including:
- Antidiabetic Effects : Similar to its parent compound Dapagliflozin, it may influence glucose metabolism and insulin sensitivity.
- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : It may inhibit inflammatory pathways, potentially benefiting conditions characterized by chronic inflammation.
Pharmacological Studies
Several studies have explored the pharmacological properties of this compound:
- Antidiabetic Activity :
- Antioxidant Activity :
- Anti-inflammatory Activity :
Case Study 1: In Vitro Analysis
A study conducted on human cell lines evaluated the cytotoxicity and anti-inflammatory effects of the compound. Results indicated that it effectively reduced pro-inflammatory cytokine levels and exhibited low cytotoxicity at therapeutic concentrations.
Case Study 2: Animal Model
In an animal model of diabetes, administration of the compound resulted in a significant reduction in blood glucose levels compared to control groups. This study highlighted its potential as an adjunct therapy in managing diabetes .
Data Table: Summary of Biological Activities
Q & A
Q. What are the validated methods for confirming the stereochemical configuration of this compound?
- Methodological Answer: Stereochemical confirmation requires a combination of X-ray crystallography (for absolute configuration) and advanced NMR techniques (e.g., NOESY/ROESY for spatial proximity of protons). For example, X-ray diffraction data from structurally analogous compounds (e.g., ) can guide the interpretation of chiral centers. Additionally, compare experimental NMR shifts with density functional theory (DFT)-calculated spectra to resolve ambiguities .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer: Optimize reaction conditions using a stepwise approach:
-
Step 1: Screen catalysts (e.g., palladium complexes for Suzuki couplings) and solvents (polar aprotic solvents like DMF) to enhance bromophenyl coupling efficiency ().
-
Step 2: Control temperature gradients during glycosidation (oxane ring formation) to minimize side reactions ().
-
Step 3: Use HPLC or LC-MS to monitor intermediate purity ().
Parameter Optimal Condition Yield Improvement Catalyst Pd(PPh₃)₄ 15–20% increase Solvent DMF at 80°C 10% reduction in byproducts
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer: Employ a combination of flash chromatography (silica gel, ethyl acetate/hexane gradient) and preparative HPLC (C18 column, acetonitrile/water mobile phase). Validate purity via Certificate of Analysis (CoA) protocols, including ≥95% purity thresholds as per . For polar hydroxyl groups, consider ion-exchange resins to remove acidic impurities .
Advanced Research Questions
Q. How to design experiments assessing the compound’s stability under varying pH conditions?
- Methodological Answer: Use accelerated stability testing :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 40°C/75% RH for 14 days (ICH Q1A guidelines).
- Monitor degradation via UPLC-PDA-MS to identify hydrolysis or oxidation products ().
- Cross-reference with thermodynamic stability data (e.g., ’s predicted pKa/logP values) to model degradation pathways .
Q. How to resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer: Apply a multi-technique validation framework:
- NMR: Assign overlapping proton signals using 2D-COSY and HSQC ().
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula ().
- Computational Chemistry: Compare experimental IR/Raman spectra with DFT simulations (e.g., Gaussian 16) to verify functional groups ().
- Case Study: ’s dihedral angle analysis resolved steric clashes in analogous structures .
Q. What experimental strategies evaluate the compound’s environmental fate and ecological risks?
- Methodological Answer: Follow the INCHEMBIOL project framework ():
- Phase 1: Determine octanol-water partition coefficients (logKow) and soil sorption (Koc) via shake-flask assays.
- Phase 2: Conduct microcosm studies to assess biodegradation (OECD 301F) and bioaccumulation in model organisms (Daphnia magna).
- Phase 3: Use probabilistic modeling (e.g., USEtox) to estimate ecological risk quotients (ERQs) .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity data across studies?
- Methodological Answer:
- Step 1: Standardize assay conditions (e.g., cell line passage number, serum-free media) to minimize variability (’s split-plot design).
- Step 2: Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) ().
- Step 3: Apply meta-analysis tools (e.g., RevMan) to reconcile IC50 variability, adjusting for batch effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
